

Application Note: HPLC Method for the Determination of Sofosbuvir Impurity K

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sofosbuvir impurity K	
Cat. No.:	B15567125	Get Quote

AN-SOFO-IMP-K-001

Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C infection.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. **Sofosbuvir impurity K** is a known diastereoisomer of Sofosbuvir.[2][3][4] This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **Sofosbuvir impurity K** in bulk drug substances. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control analysis.

Chemical Structures

- Sofosbuvir: Isopropyl (2S)-2-[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate.[5]
- Sofosbuvir Impurity K: A diastereoisomer of Sofosbuvir.[2][3][4]

Experimental Protocol

This protocol outlines the necessary steps for the determination of **Sofosbuvir impurity K** using HPLC.

1. Materials and Reagents



- Sofosbuvir reference standard
- Sofosbuvir impurity K reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Trifluoroacetic acid (TFA)
- Purified water (HPLC grade)
- · Sofosbuvir bulk drug sample
- 2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation of Sofosbuvir and **Sofosbuvir impurity K**.

Parameter	Condition
HPLC System	Agilent 1200 series or equivalent with UV/PDA detector
Column	Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μm
Mobile Phase A	0.1% Trifluoroacetic acid in water
Mobile Phase B	Acetonitrile
Gradient Program	See Table 2
Flow Rate	1.0 mL/min
Column Temperature	35°C
Detection Wavelength	260 nm
Injection Volume	10 μL
Run Time	Approximately 20 minutes



Table 1: HPLC Chromatographic Conditions[6][7]

Time (min)	% Mobile Phase A	% Mobile Phase B
0	50	50
10	50	50
15	30	70
20	30	70
22	50	50
25	50	50

Table 2: Gradient Elution Program

- 3. Preparation of Solutions
- Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is used as the diluent.
- Standard Stock Solution of Sofosbuvir: Accurately weigh and transfer about 25 mg of Sofosbuvir reference standard into a 25 mL volumetric flask. Add about 15 mL of diluent and sonicate to dissolve. Make up to the mark with diluent and mix well.
- Standard Stock Solution of **Sofosbuvir Impurity K**: Accurately weigh and transfer about 10 mg of **Sofosbuvir impurity K** reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate to dissolve. Make up to the mark with diluent and mix well.
- Standard Solution: Pipette 5.0 mL of the Sofosbuvir Standard Stock Solution and 1.0 mL of the Sofosbuvir Impurity K Standard Stock Solution into a 50 mL volumetric flask and make up to volume with diluent. This solution contains approximately 100 μg/mL of Sofosbuvir and 2 μg/mL of Sofosbuvir Impurity K.
- Sample Solution: Accurately weigh and transfer about 25 mg of the Sofosbuvir bulk drug sample into a 25 mL volumetric flask. Add about 15 mL of diluent and sonicate to dissolve.
 Make up to the mark with diluent and mix well. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and make up to volume with diluent.



4. System Suitability

Before sample analysis, inject the standard solution five times and evaluate the system suitability parameters.

Parameter	Acceptance Criteria
Tailing Factor (for Sofosbuvir peak)	≤ 2.0
Theoretical Plates (for Sofosbuvir peak)	≥ 2000
% RSD for peak area (n=5)	≤ 2.0%
Resolution between Sofosbuvir and Impurity K	≥ 1.5

Table 3: System Suitability Criteria

5. Analysis Procedure

Inject the blank (diluent), standard solution, and sample solution into the chromatograph. Record the chromatograms and integrate the peak areas.

6. Calculation

The amount of **Sofosbuvir impurity K** in the sample is calculated using the following formula:

Where:

- Area_Imp_Sample is the peak area of impurity K in the sample chromatogram.
- Area Imp Std is the peak area of impurity K in the standard chromatogram.
- Conc_Imp_Std is the concentration of impurity K in the standard solution (µg/mL).
- Conc Sample is the concentration of the Sofosbuvir sample in the sample solution (μg/mL).

Method Validation Summary



The analytical method was validated according to ICH guidelines.[6] A summary of the validation parameters is provided below.

Parameter	Result
Linearity (Impurity K)	Linear in the range of 0.5 - 3.0 μ g/mL (r ² > 0.999)
LOD (Impurity K)	0.05 μg/mL
LOQ (Impurity K)	0.15 μg/mL
Accuracy (% Recovery)	98.5% - 101.2%
Precision (% RSD)	< 2.0%
Robustness	The method was found to be robust for small, deliberate changes in flow rate, column temperature, and mobile phase composition.

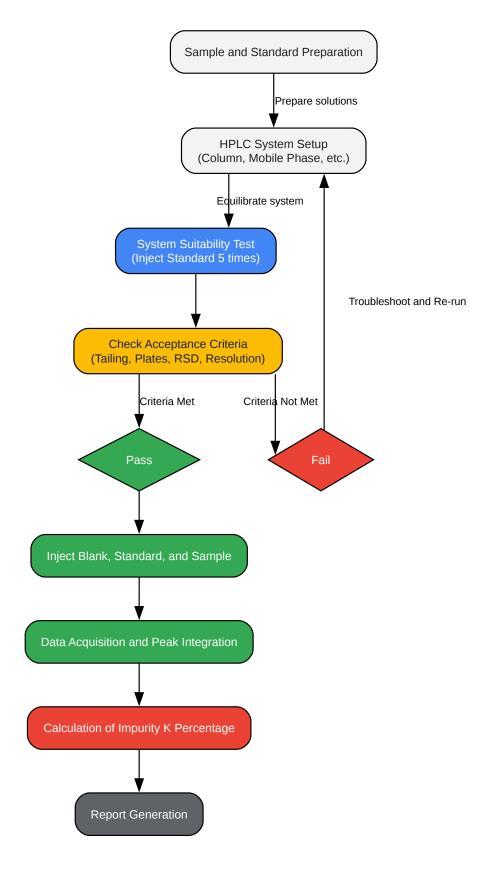
Table 4: Summary of Validation Data

Forced Degradation Studies

Forced degradation studies were performed on Sofosbuvir to demonstrate the stability-indicating nature of the method. Sofosbuvir was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[5][8] The method was able to separate the degradation products from the main peak of Sofosbuvir and impurity K, proving its specificity.

Experimental Workflow





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- To cite this document: BenchChem. [Application Note: HPLC Method for the Determination of Sofosbuvir Impurity K]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567125#hplc-method-for-the-determination-of-sofosbuvir-impurity-k]

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